molecular formula C16H17F2N3OS B2889219 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034514-76-4

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2889219
CAS No.: 2034514-76-4
M. Wt: 337.39
InChI Key: FYJPROHOEMOMIU-UHFFFAOYSA-N
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Description

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions.

    Attachment of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Incorporation of the Difluorophenyl Group:

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and the use of catalysts is crucial. Continuous flow chemistry and automated synthesis platforms may be employed to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the azetidine ring or the thiophene moiety.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents or nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to a receptor site, altering the receptor’s conformation and modulating its activity.

Comparison with Similar Compounds

  • 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea
  • 1-(2-(Piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea

Uniqueness: 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to its pyrrolidine and piperidine analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Conclusion

This compound is a compound of significant interest in various scientific domains

Properties

IUPAC Name

1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c17-12-3-1-4-13(18)15(12)20-16(22)19-9-14(21-6-2-7-21)11-5-8-23-10-11/h1,3-5,8,10,14H,2,6-7,9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJPROHOEMOMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)NC2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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